molecular formula C18H17BrN4OS B12022370 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12022370
M. Wt: 417.3 g/mol
InChI Key: XNLIDNIRIAYQIA-RGVLZGJSSA-N
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Description

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromophenyl group, an isopropoxyphenyl group, and a triazole ring

Preparation Methods

The synthesis of 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves several steps. One common method includes the reaction of 2-bromobenzaldehyde with 3-isopropoxyaniline to form an intermediate Schiff base. This intermediate is then reacted with thiosemicarbazide under specific conditions to yield the final product .

Chemical Reactions Analysis

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound has potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities and cellular processes. The bromophenyl and isopropoxyphenyl groups may interact with biological membranes, influencing the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol include:

These similar compounds highlight the versatility of the triazole scaffold and its potential for modification to achieve desired properties.

Properties

Molecular Formula

C18H17BrN4OS

Molecular Weight

417.3 g/mol

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(3-propan-2-yloxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H17BrN4OS/c1-12(2)24-15-8-5-7-13(10-15)17-21-22-18(25)23(17)20-11-14-6-3-4-9-16(14)19/h3-12H,1-2H3,(H,22,25)/b20-11+

InChI Key

XNLIDNIRIAYQIA-RGVLZGJSSA-N

Isomeric SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3Br

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3Br

Origin of Product

United States

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